molecular formula C13H17FN2O B3033731 (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone CAS No. 1155076-75-7

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone

Cat. No.: B3033731
CAS No.: 1155076-75-7
M. Wt: 236.28
InChI Key: JRCCTRHIKJPSCW-UHFFFAOYSA-N
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Description

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone (CAS: 1155076-75-7) is a pharmaceutical intermediate with the molecular formula C₁₃H₁₇FN₂O and a molecular weight of 236.29 g/mol . Its structure comprises a 3-amino-4-fluorophenyl group linked to an azepane (7-membered saturated ring) via a ketone bridge. This compound is synthesized to ≥98% purity, reflecting its importance in drug discovery pipelines .

Properties

IUPAC Name

(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCCTRHIKJPSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone typically involves the reaction of 3-amino-4-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including analgesic and anxiolytic effects.

    Medicine: Investigated for its potential use as a therapeutic agent for pain management and anxiety disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone involves its interaction with opioid receptors in the brain. By binding to these receptors, the compound can modulate pain perception and induce anxiolytic effects. The molecular targets include mu-opioid receptors, which play a crucial role in mediating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: azepane rings, fluorinated aromatic systems, and amino-substituted aryl groups. These features influence physicochemical properties, biological activity, and synthetic accessibility.

Structural and Functional Analogues

Table 1: Key Attributes of (3-Amino-4-fluorophenyl)(azepan-1-yl)methanone and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₁₃H₁₇FN₂O 236.29 3-Amino-4-fluorophenyl, azepane Pharmaceutical intermediate
3A5NP2C* C₁₄H₂₂N₈O 342.38 Azepane, pyrimidine, diamidinocarboxamide Antiviral (SARS-CoV-2)
(2-(Azepan-1-yl)-4-phenylthiazol-5-yl)(pyridin-2-yl)methanone C₂₀H₁₉N₃OS 350.13 Azepane, thiazole, pyridin-2-yl Not specified
3-Amino-4-(3-pyridinyl)thienoquinolin-2-ylmethanone C₂₃H₁₉FN₄OS 426.49 4-Fluorophenyl, thienoquinoline Not specified
(4-Azepan-1-yl-pyrido[4,3-d]pyrimidin-6-yl)(3-methoxyphenyl)methanone C₂₆H₂₉N₅O₂ 443.54 Azepane, pyrido-pyrimidine, methoxyphenyl Not specified

*3A5NP2C: 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide

Key Comparative Insights

Azepane Motif

The azepane ring contributes to conformational flexibility and metabolic stability. In 3A5NP2C , azepane enhances binding to SARS-CoV-2’s E protein in the golgi membrane, demonstrating antiviral activity with low cytotoxicity . Similarly, azepane-containing thiazoles (e.g., compound 3ae) exhibit distinct NMR profiles (e.g., δ 23.9–49.2 ppm in ¹³C-NMR for CH₂ and N-CH₂ groups) due to ring strain and electronic effects .

Fluorinated Aromatic Systems

The 4-fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism. Analogues like 3-Amino-4-(3-pyridinyl)thienoquinolin-2-ylmethanone (C₂₃H₁₉FN₄OS) leverage fluorine for similar benefits, though their larger heterocyclic systems (e.g., thienoquinoline) may reduce solubility compared to the simpler phenyl-azepane scaffold .

Amino-Substituted Aryl Groups

The 3-amino group on the fluorophenyl ring enables hydrogen bonding, critical for target engagement. In (3-AMINO-1-BENZOFURAN-2-YL)(3-CHLORO-4-METHOXYPHENYL)METHANONE (CAS: 889997-15-3), the amino group on benzofuran enhances solubility and interaction with biological targets, though chlorine and methoxy substituents introduce steric and electronic differences .

Biological Activity

(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorine atom and an azepane ring, suggest that it may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H16FN2O
  • Molecular Weight : 234.28 g/mol

The fluorine atom enhances lipophilicity, which may improve bioavailability, while the azepane ring provides conformational flexibility that can facilitate interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Hydrophobic Interactions : The fluorophenyl group may engage in hydrophobic interactions with protein binding sites.
  • Hydrogen Bonding : The azepane ring can form hydrogen bonds with polar amino acid residues.
  • π-π Stacking : The aromatic rings may participate in π-π stacking interactions, further stabilizing the binding to target proteins.

Enzyme Inhibition

Studies have indicated that compounds with similar structures exhibit inhibitory activity against various enzymes, including:

  • Cholinesterases : Compounds like this compound have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease. For example, related benzophenone derivatives demonstrated significant inhibitory potency with IC50 values ranging from 161 nM to 4.006 µM against AChE and BuChE .

Receptor Affinity

The compound may also exhibit affinity for histamine receptors, particularly H3 receptors. In vitro studies have shown that derivatives with a similar scaffold possess high affinity towards these receptors, suggesting potential applications in treating neurological disorders .

Case Studies

  • Alzheimer's Disease Research : A study focusing on benzophenone derivatives reported that certain compounds exhibited dual inhibition of AChE and BuChE along with high affinity for H3 receptors. This dual action is seen as a promising strategy for developing medications for Alzheimer's disease .
  • Anti-inflammatory Activity : Preliminary studies on related compounds have suggested anti-inflammatory properties, indicating potential therapeutic applications beyond neurological disorders .

Research Findings

Study/Source Biological Activity Key Findings
MDPI Study Cholinesterase InhibitionCompounds showed IC50 values for AChE and BuChE inhibition ranging from 161 nM to 4.006 µM.
ResearchGate Enzyme InteractionEvaluated novel oximes for bioscavenger applications related to nerve agents.
BenchChem Receptor InteractionDiscussed potential interactions with neurological targets based on structural features.

Q & A

Q. Critical Factors :

  • Catalyst Choice : Lewis acids (e.g., AlCl₃) vs. organocatalysts (e.g., DMAP) impact regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation efficiency.
  • Temperature Control : Room temperature minimizes side reactions in amide coupling, while reflux (e.g., ethanolic solutions) accelerates reductive amination .

Basic: What spectroscopic methods are optimal for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and azepane’s methylene/methine signals (δ 1.5–3.0 ppm). Fluorine’s deshielding effect splits aromatic peaks .
    • ¹³C NMR : Carbonyl (C=O) appears at ~200 ppm; fluorinated carbons show coupling (²JCF ≈ 20–30 Hz) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical: 248.28 g/mol) and fragmentation patterns (e.g., loss of azepane ring).
  • IR Spectroscopy : Stretch frequencies for C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups.

Q. Data Interpretation Tips :

  • Cross-reference with PubChem or NIST databases for analogous fluorophenyl methanones .
  • Use deuterated solvents (e.g., CDCl₃) to avoid overlapping signals.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • GHS Hazards : Classified as harmful if inhaled, ingested, or in contact with skin (H302, H312, H332) .
  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling .
  • First Aid Measures :
    • Skin Contact : Wash with soap/water; seek medical advice for irritation.
    • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can researchers design experiments to assess the biological activity of this compound, particularly in drug discovery contexts?

Methodological Answer:

  • Target Identification : Screen against kinase or GPCR targets using fluorinated analogs as bioisosteres .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ADP-Glo™ for kinases).
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • SAR Studies : Modify the azepane ring (e.g., substituents at N-position) to optimize binding affinity .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

Advanced: What methodologies are recommended for studying the environmental fate and ecotoxicological effects of this compound?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis Studies : Monitor degradation in buffers (pH 4–9) at 25–50°C .
    • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown.
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests in freshwater .
    • Bioaccumulation Potential : Calculate logP (predicted ~2.5) to assess lipid solubility .
  • Analytical Detection : Use LC-MS/MS with SPE (solid-phase extraction) for trace quantification in water/soil.

Advanced: How should researchers address discrepancies in reported synthetic yields or spectral data for this compound?

Methodological Answer:

  • Yield Optimization :
    • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Friedel-Crafts) .
    • Catalyst Loading : Titrate Lewis acid (AlCl₃) from 1–2 eq. to balance reactivity vs. side reactions.
  • Spectral Validation :
    • Reproducibility : Compare ¹H NMR with independent syntheses (e.g., Combi-Blocks vs. Hairui Chemical batches) .
    • Contamination Checks : Analyze by TLC/HPLC to detect unreacted starting materials .
  • Data Reporting : Document solvent, temperature, and instrumentation details to enable cross-lab comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone
Reactant of Route 2
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(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone

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